2-Cyanofuran-3-sulfonyl chloride
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Overview
Description
2-Cyanofuran-3-sulfonyl chloride is an organic compound with the molecular formula C5H2ClNO3S It is a derivative of furan, a heterocyclic aromatic compound, and contains both a cyano group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-cyanofuran with chlorosulfonic acid under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for 2-Cyanofuran-3-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanofuran-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Electrophiles such as alkyl halides can react with the cyano group in addition reactions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-Cyanofuran-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in addition reactions with electrophiles, resulting in functionalized products .
Comparison with Similar Compounds
2-Cyanofuran: Lacks the sulfonyl chloride group and has different reactivity and applications.
3-Cyanofuran: Similar to 2-Cyanofuran but with the cyano group at a different position on the furan ring.
Furan-2-sulfonyl chloride: Contains a sulfonyl chloride group but lacks the cyano group.
Uniqueness: 2-Cyanofuran-3-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-cyanofuran-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEURAJMNHKWGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1S(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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